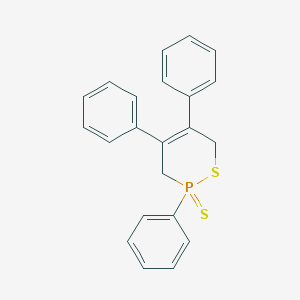![molecular formula C11H16NO7P B14309542 N-[(2-Hydroxy-5-methoxyphenyl)methyl]-N-(phosphonomethyl)glycine CAS No. 114119-25-4](/img/structure/B14309542.png)
N-[(2-Hydroxy-5-methoxyphenyl)methyl]-N-(phosphonomethyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-Hydroxy-5-methoxyphenyl)methyl]-N-(phosphonomethyl)glycine is a chemical compound with the molecular formula C11H16NO7P It is known for its unique structure, which includes a hydroxy group, a methoxy group, and a phosphonomethyl group attached to a glycine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Hydroxy-5-methoxyphenyl)methyl]-N-(phosphonomethyl)glycine typically involves the following steps:
Starting Materials: The synthesis begins with 2-hydroxy-5-methoxybenzaldehyde and glycine.
Condensation Reaction: The aldehyde group of 2-hydroxy-5-methoxybenzaldehyde reacts with the amino group of glycine in the presence of a suitable catalyst to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2-Hydroxy-5-methoxyphenyl)methyl]-N-(phosphonomethyl)glycine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the imine intermediate may produce an amine.
Applications De Recherche Scientifique
N-[(2-Hydroxy-5-methoxyphenyl)methyl]-N-(phosphonomethyl)glycine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(2-Hydroxy-5-methoxyphenyl)methyl]-N-(phosphonomethyl)glycine involves its interaction with specific molecular targets. The hydroxy and methoxy groups allow for hydrogen bonding and hydrophobic interactions, while the phosphonomethyl group can form strong ionic interactions with positively charged residues in proteins. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Hydroxy-N-(phosphonomethyl)glycine
- N-(2-Hydroxy-5-methoxybenzyl)-N-(phosphonomethyl)glycine
Uniqueness
N-[(2-Hydroxy-5-methoxyphenyl)methyl]-N-(phosphonomethyl)glycine is unique due to the presence of both hydroxy and methoxy groups on the aromatic ring, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
114119-25-4 |
|---|---|
Formule moléculaire |
C11H16NO7P |
Poids moléculaire |
305.22 g/mol |
Nom IUPAC |
2-[(2-hydroxy-5-methoxyphenyl)methyl-(phosphonomethyl)amino]acetic acid |
InChI |
InChI=1S/C11H16NO7P/c1-19-9-2-3-10(13)8(4-9)5-12(6-11(14)15)7-20(16,17)18/h2-4,13H,5-7H2,1H3,(H,14,15)(H2,16,17,18) |
Clé InChI |
GKKCIZWUSXVTLW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)O)CN(CC(=O)O)CP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-Amino-2-(methanesulfinyl)ethyl]phosphonic acid](/img/structure/B14309459.png)
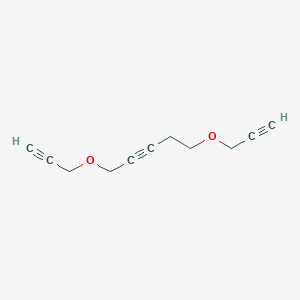
![N-[2-(Triethoxysilyl)ethyl]urea](/img/structure/B14309477.png)
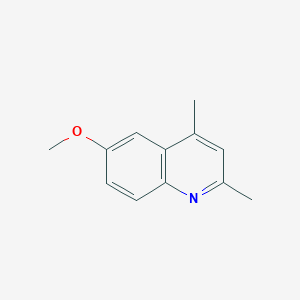
![1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14309495.png)
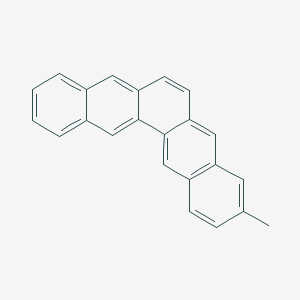
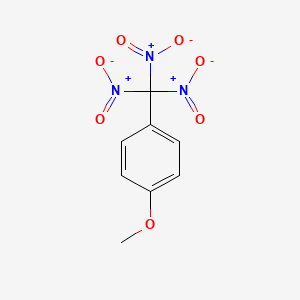
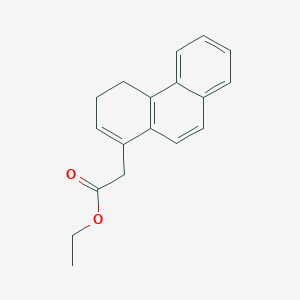

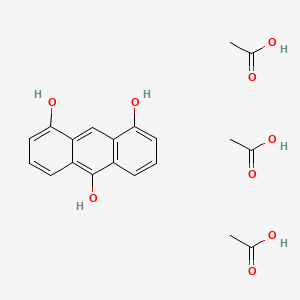
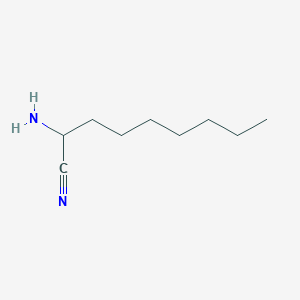
![Dimethyl 2-[(E)-benzylideneamino]-2-methylhexanedioate](/img/structure/B14309530.png)
![6-[(3,5-Dichloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14309538.png)
